3-Fluoro-2-hydroxybenzaldehyde oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-fluoro-6-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+ |
InChI Key |
MAAJZZAUYFIIQD-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)O)/C=N/O |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=NO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Advancements in the Preparation of 3 Fluoro 2 Hydroxybenzaldehyde Oxime
Retrosynthetic Analysis and Identification of Key Starting Materials for 3-Fluoro-2-hydroxybenzaldehyde oxime
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection occurs at the carbon-nitrogen double bond (C=N) of the oxime group. This bond is synthetically formed through a condensation reaction.
This retrosynthetic step identifies two primary starting materials:
3-Fluoro-2-hydroxybenzaldehyde (also known as 3-Fluorosalicylaldehyde) ossila.comnih.gov: This molecule provides the core aromatic structure with the required fluorine and hydroxyl substituents.
Hydroxylamine (B1172632) (NH₂OH) ias.ac.innih.gov: This reagent provides the nitrogen and hydroxyl components of the oxime functional group. It is typically used in the form of its more stable salt, hydroxylamine hydrochloride (NH₂OH·HCl). ias.ac.in
Table 1: Key Starting Materials and Reagents
| Compound Name | Role in Synthesis | CAS Number |
|---|---|---|
| 3-Fluoro-2-hydroxybenzaldehyde | Aldehyde Precursor | 394-50-3 |
| Hydroxylamine Hydrochloride | Oximation Reagent | 5470-11-1 |
| 2-Fluorophenol (B130384) | Precursor for Aldehyde | 367-12-4 |
Conventional Synthetic Routes to this compound
Conventional methods for preparing the target oxime rely on well-established organic reactions, which can be categorized into direct oximation and multi-step sequences that first prepare the necessary aldehyde precursor.
The most direct and common route to this compound is the condensation reaction between 3-Fluoro-2-hydroxybenzaldehyde and hydroxylamine. nih.gov Classically, this reaction is performed by refluxing an alcoholic solution of the aldehyde with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. nih.gov The base is crucial as it frees the hydroxylamine nucleophile from its salt form, allowing it to attack the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the final oxime product. While effective, this method has drawbacks such as the use of toxic pyridine and organic solvents, which can lead to effluent pollution. nih.gov
Diazotization and Fluorination : 5-chloro-o-anisidine is diazotized and converted to 4-chloro-2-fluoroanisole (B1582839) via the Schiemann reaction, which uses fluoboric acid and thermal decomposition. google.com
Hydrolysis : The methoxy (B1213986) group of 4-chloro-2-fluoroanisole is hydrolyzed to a phenol (B47542), yielding 4-chloro-2-fluorophenol. google.com
Functional Group Introduction : A series of reactions introduces the aldehyde functional group (or a precursor) at the position ortho to the hydroxyl group. This involves blocking the para position with a chloro group to ensure correct regiochemistry. google.com
Final Conversion : The intermediate is converted to 3-fluorosalicylaldehyde (B1296999). google.com
Oximation : The synthesized 3-fluorosalicylaldehyde is then subjected to direct oximation as described in section 2.2.1 to yield the final product, this compound.
Another strategic approach involves the derivatization of other fluorinated benzene (B151609) compounds to form the key aldehyde intermediate. One documented method starts with 2-fluorophenol. google.com This process comprises:
Reacting 2-fluorophenol with a boron-containing compound (e.g., boron oxide) in an azeotrope-forming solvent like xylene. google.com
Adding a formaldehyde (B43269) source, such as trioxane, to the reaction mixture. google.com
The resulting intermediate, 3-fluorosalicyl alcohol, is then oxidized to produce 3-fluorosalicylaldehyde. google.com
An alternative route begins with propenyl-o-fluorophenol, which undergoes ozonolysis in a mixture of glacial acetic acid and water to cleave the double bond and form 3-fluorosalicylaldehyde. prepchem.com Following the synthesis of the aldehyde by either of these methods, a final oximation step is performed to obtain this compound.
Table 2: Comparison of Conventional Synthetic Routes to the Aldehyde Precursor
| Starting Material | Key Reagents | Method Highlights | Reference |
|---|---|---|---|
| 2-Fluorophenol | Boron oxide, Trioxane, Oxidizing agent | Formylation via boron intermediate followed by oxidation. | google.com |
| 5-Chloro-o-anisidine | Fluoboric acid, Dimethylamine, Formaldehyde | Multi-step process involving Schiemann reaction and blocking groups for regioselectivity. | google.com |
Advanced and Sustainable Synthetic Strategies for this compound
Reflecting the growing importance of environmental stewardship in chemical manufacturing, green chemistry principles have been applied to the synthesis of oximes. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Modern approaches to synthesizing aryl oximes, which are directly applicable to the preparation of this compound, focus on minimizing environmental impact.
Solvent-Free Synthesis : A notable green method involves grindstone chemistry, where the reaction is performed without any solvent. In a typical procedure, the aldehyde (3-Fluoro-2-hydroxybenzaldehyde), hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) are ground together in a mortar and pestle at room temperature. nih.gov This technique often leads to excellent yields in a very short time, eliminates the need for hazardous organic solvents, and simplifies product isolation. nih.gov
Catalytic Methods in Benign Solvents : The use of water as a reaction medium is a cornerstone of green chemistry. Research has shown that the synthesis of aryl oximes can be carried out efficiently in water, sometimes with the aid of a catalyst. nih.gov One particularly innovative and sustainable approach is the use of mineral water as the solvent. ias.ac.in Studies have demonstrated that the reaction between an aryl aldehyde and hydroxylamine hydrochloride can proceed to completion at room temperature in a mixture of mineral water and methanol (B129727), or even in mineral water alone, without any added catalyst. ias.ac.in The natural mineral content (carbonates, sulfates) in the water is believed to facilitate the reaction, making it rapid, economical, and environmentally friendly. ias.ac.in Other research has explored using natural acid catalysts from fruit juices or amino acids under solvent-less conditions, further expanding the toolkit of green oximation methods. ijprajournal.comxisdxjxsu.asia
Table 3: Comparison of Green Synthetic Strategies for Aryl Oximes
| Strategy | Catalyst/Medium | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Grindstone Chemistry | Bi₂O₃ | Solvent-free, Room Temperature | Rapid, High Yield, No solvent waste | nih.gov |
| Aqueous Synthesis | Mineral Water | Room Temperature | Catalyst-free, Environmentally benign, Economical | ias.ac.in |
Flow Chemistry and Continuous Synthesis Protocols
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced control, safety, and scalability. nih.govthieme.de For the synthesis of this compound, flow chemistry protocols can overcome limitations associated with batch reactions, such as poor heat transfer in exothermic reactions and challenges in achieving consistent product quality. nih.gov
A hypothetical continuous flow synthesis would involve pumping a solution of 3-Fluoro-2-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol) and a separate stream of an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) into a T-mixer. The combined stream would then enter a heated plug flow reactor (PFR), typically a coiled tube of a specific length and diameter. The precise control over residence time, temperature, and stoichiometry within the microreactor ensures rapid and efficient conversion. nih.gov The efficient heat exchange in flow reactors is particularly advantageous for managing the thermal profile of the reaction. nih.gov
Upon exiting the reactor, the product stream can be directed through in-line purification modules, such as liquid-liquid extractors or continuous crystallizers, to isolate the this compound. This integrated approach minimizes manual handling and allows for automated, continuous production. acs.org Modern advancements also include the use of electrochemical flow cells, which have been successfully employed for the synthesis of various oximes, highlighting the versatility of flow technology. rsc.orgacs.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Mixing | Stochastic, depends on stirring efficiency | Rapid and efficient, well-defined |
| Heat Transfer | Poor, potential for hot spots | Excellent, highly isothermal conditions |
| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volume |
| Scalability | Difficult, requires reactor redesign | Straightforward, "scaling-out" by parallelization or longer run time |
| Control | Limited control over reaction parameters | Precise control over temperature, pressure, residence time |
| Reproducibility | Can be variable between batches | High, consistent product quality |
Chemo- and Regioselective Synthesis Approaches
The synthesis of this compound from its corresponding aldehyde requires a high degree of chemoselectivity due to the presence of multiple reactive sites: the aldehyde, the phenolic hydroxyl group, and the fluoro-substituted aromatic ring. The primary goal is the selective reaction of the aldehyde carbonyl group with hydroxylamine, leaving the phenolic hydroxyl group intact.
The standard oximation reaction, which involves treating an aldehyde with hydroxylamine or its salts (like hydroxylamine hydrochloride) in a weakly acidic or mildly basic medium, is inherently chemoselective for the carbonyl group. byjus.comrsc.org The greater electrophilicity of the aldehyde carbon compared to the phenolic hydroxyl group drives the selective nucleophilic attack by hydroxylamine. The reaction is typically performed in solvents like ethanol (B145695)/water mixtures at room temperature or with gentle heating. chemicalbook.com
To ensure high chemoselectivity and prevent side reactions, careful control of the reaction conditions is crucial.
O-Alkylation: The resulting oxime hydroxyl group and the phenolic hydroxyl group could potentially undergo O-alkylation if strong bases and alkylating agents are present. acs.org This is avoided by using mild bases like sodium bicarbonate or sodium acetate (B1210297), which are sufficient to neutralize the liberated acid (e.g., HCl from hydroxylamine hydrochloride) without promoting side reactions. chemicalbook.comyoutube.com
Reaction at Phenolic -OH: The phenolic hydroxyl group is generally unreactive under typical oximation conditions. Its acidity is low, and it does not react with hydroxylamine.
Regioselectivity is a critical consideration in the synthesis of the precursor, 3-fluoro-2-hydroxybenzaldehyde, where formylation of 2-fluorophenol must selectively occur at the ortho position to the hydroxyl group. orgsyn.org However, for the conversion of the aldehyde to the oxime, regioselectivity is not a factor as there is only one aldehyde group to react.
Table 2: Strategies for Ensuring Chemoselective Oximation
| Desired Reaction | Potential Side Reaction | Strategy for Selectivity |
| Aldehyde + Hydroxylamine → Oxime | Phenolic -OH reaction | The phenolic -OH is significantly less reactive than the aldehyde under standard oximation conditions. |
| Aldehyde + Hydroxylamine → Oxime | O-Alkylation of oxime or phenol -OH | Avoid strong bases and alkylating agents. Use mild bases like NaHCO₃ or CH₃COONa. chemicalbook.comyoutube.com |
| Aldehyde + Hydroxylamine → Oxime | Ring reactions | The aromatic ring is deactivated towards nucleophilic attack under these conditions. |
Optimization of Reaction Conditions and Yield Enhancement for this compound Production
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and waste. The key parameters for the oximation reaction include the choice of reagents, solvent system, temperature, and reaction duration. researchgate.net
Reagent Stoichiometry and Base: Typically, a slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) is used to ensure complete conversion of the aldehyde. chemicalbook.comnih.gov The choice and amount of base are critical. Mild bases such as sodium bicarbonate, sodium acetate, or pyridine are commonly employed to neutralize the HCl formed during the reaction without causing degradation of the product. chemicalbook.comyoutube.com
Solvent System: A solvent system that dissolves both the organic aldehyde and the inorganic hydroxylamine salt is preferred. Ethanol-water mixtures are highly effective for this purpose. chemicalbook.com Solvent-free approaches, such as grinding the reactants with a catalyst like bismuth(III) oxide, have also been reported as a green alternative for oxime synthesis. nih.gov
Temperature and Reaction Time: Oximation reactions are often carried out at temperatures ranging from room temperature to a gentle reflux. chemicalbook.comresearchgate.net Optimization studies for similar reactions have shown that increasing the temperature can significantly reduce the reaction time. For example, one study found optimal conditions at 50°C for 30 minutes, achieving a 92% yield. researchgate.net Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of byproducts from prolonged reaction times.
Table 3: Hypothetical Optimization Study for this compound Synthesis
| Entry | Hydroxylamine HCl (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | NaHCO₃ (1.5) | EtOH/H₂O (10:1) | 25 | 4 | 85 |
| 2 | 1.2 | NaHCO₃ (2.0) | EtOH/H₂O (10:1) | 25 | 2 | 92 |
| 3 | 1.2 | NaHCO₃ (2.0) | EtOH/H₂O (10:1) | 50 | 1 | 97 |
| 4 | 1.2 | Pyridine (2.0) | EtOH | 25 | 3 | 88 |
| 5 | 1.2 | CH₃COONa (3.0) | H₂O | 60 | 1.5 | 94 |
| 6 | 1.2 | NaHCO₃ (2.0) | EtOH | 78 (reflux) | 0.5 | 95 (with minor impurities) |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is critical for the subsequent use of this compound. A multi-step purification process is typically employed to remove unreacted starting materials, reagents, and any side products.
Initial Work-up and Extraction: Once the reaction is complete, the reaction mixture is often concentrated to remove the bulk of the solvent (e.g., ethanol). chemicalbook.com The residue is then diluted with water and extracted with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether. chemicalbook.comorgsyn.org The organic layer containing the product is washed sequentially with water and brine to remove residual inorganic salts and water-soluble impurities.
Drying and Solvent Removal: The collected organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org This typically yields the crude product as a solid or oil. chemicalbook.com
Final Purification:
Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture), and then allowed to cool slowly. As the solution cools, the solubility of the oxime decreases, and it crystallizes out, leaving impurities behind in the solution. Hexane (B92381) or ethanol-water mixtures are often suitable solvents for recrystallizing oxime derivatives. orgsyn.org This process yields the product as a pure crystalline solid.
Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica (B1680970) gel column chromatography can be used. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), separating compounds based on their polarity.
Washing/Ion Exchange: For industrial-scale purification, washing the product solution with dilute aqueous base or passing it through an ion-exchange resin can be effective for removing specific acidic or basic impurities and non-volatile residues. google.comgoogleapis.com
Table 4: Summary of Purification Techniques for this compound
| Technique | Purpose | Description |
| Liquid-Liquid Extraction | Isolate product from aqueous phase | The product is partitioned from the aqueous reaction mixture into an immiscible organic solvent (e.g., ethyl acetate). chemicalbook.com |
| Washing | Remove inorganic salts and water-soluble impurities | The organic layer is washed with water and/or brine. |
| Drying | Remove residual water from organic solvent | Anhydrous salts like MgSO₄ or Na₂SO₄ are used to absorb water from the organic extract. orgsyn.org |
| Rotary Evaporation | Remove bulk solvent | The solvent is efficiently removed under reduced pressure to yield the crude product. orgsyn.org |
| Recrystallization | High-purity final product | The crude solid is dissolved in a hot solvent and cooled to form pure crystals, leaving impurities in the mother liquor. orgsyn.org |
| Column Chromatography | Separate closely related impurities | The product is separated from impurities based on differential adsorption on a stationary phase (e.g., silica gel). |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Fluoro 2 Hydroxybenzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Fluoro-2-hydroxybenzaldehyde oxime. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, and provides a comprehensive understanding of the molecule's connectivity and spatial arrangement.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR) for Functional Group and Connectivity Analysis
One-dimensional NMR spectra provide the fundamental information regarding the chemical environment of each nucleus. The predicted chemical shifts for this compound are based on the analysis of related compounds such as salicylaldehyde (B1680747) oxime and other fluorinated benzaldehyde (B42025) derivatives. rsc.orgnih.govchegg.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the oxime proton, the azomethine proton, and the three aromatic protons. The phenolic -OH proton signal is anticipated to be broad and appear at a downfield chemical shift, likely in the range of 9-11 ppm, due to hydrogen bonding with the oxime nitrogen. The oxime (=N-OH) proton should also appear downfield, typically above 10 ppm. rsc.org The azomethine proton (-CH=N) is expected around 8.0-8.5 ppm. The aromatic protons will appear in the range of 6.8-7.5 ppm, with their multiplicity and exact shifts influenced by the fluorine and hydroxyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzene (B151609) ring and the azomethine carbon. The carbon atom attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two- or three-bond couplings (²JCF, ³JCF). nih.gov The azomethine carbon is expected to resonate around 145-150 ppm. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the azomethine group (C-1) will also have characteristic chemical shifts.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this fluorine will be influenced by the electronic environment of the aromatic ring. For a similar compound, 3-chloro-5-fluorosalicylaldehyde, the ¹⁹F chemical shift was reported at -121.50 ppm. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Couplings (Hz, predicted) |
| C1 | - | ~120 | |
| C2 | - | ~150 (d, JCF ≈ 10-15 Hz) | |
| C3 | - | ~140 (d, ¹JCF ≈ 240-250 Hz) | |
| C4 | ~7.0-7.2 (m) | ~125 | |
| C5 | ~6.8-7.0 (m) | ~118 | |
| C6 | ~7.3-7.5 (m) | ~128 | |
| CH=N | ~8.2 (s) | ~148 | |
| =N-OH | ~11.0 (s, br) | - | |
| Ar-OH | ~10.0 (s, br) | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Correlated Structural Information
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent aromatic protons (H4, H5, and H6), which helps in their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the signals of the protonated aromatic carbons (C4, C5, C6) and the azomethine carbon (CH=N) by linking their ¹H and ¹³C chemical shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This experiment is critical for determining the stereochemistry around the C=N double bond (E/Z isomerism). For the E-isomer, a NOE correlation would be expected between the azomethine proton and the aromatic proton at the C6 position. For the Z-isomer, a correlation would be anticipated between the azomethine proton and the phenolic -OH proton.
Investigation of Isomeric and Tautomeric Forms via NMR Spectroscopy
The structure of this compound allows for the existence of different isomeric and tautomeric forms, which can be investigated using NMR spectroscopy.
E/Z Isomerism: Like other oximes, this compound can exist as E and Z geometric isomers with respect to the C=N double bond. These isomers can be distinguished by NMR, as the chemical shifts of the azomethine proton and the adjacent aromatic protons will differ. The presence of both isomers in solution would lead to a doubling of certain NMR signals. researchgate.netresearchgate.net The ratio of the isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
Tautomerism: The presence of the 2-hydroxy group raises the possibility of tautomerism. In addition to the phenol-oxime form, a keto-amine tautomer could exist, although this is generally less stable for simple salicylaldoximes. researchgate.netrsc.org The presence of a tautomeric equilibrium can be studied by variable temperature NMR spectroscopy, as the equilibrium can be temperature-dependent. The chemical shifts of the protons and carbons involved in the tautomerization would be sensitive to changes in the equilibrium position.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Characteristic Vibrational Modes of the Oxime and Phenolic Hydroxyl Groups
The vibrational spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.
O-H Stretching: The spectrum is expected to show a broad and strong absorption band in the IR spectrum in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group (-N-OH). researchgate.net The phenolic O-H stretch is often observed as a very broad band in the 3000-3400 cm⁻¹ region, and its position and shape are influenced by intramolecular hydrogen bonding to the oxime nitrogen. ias.ac.in
C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group typically gives rise to a medium to strong absorption in the IR spectrum in the range of 1620-1680 cm⁻¹. researchgate.net This band may also be observable in the Raman spectrum.
N-O Stretching: The nitrogen-oxygen single bond (N-O) stretching vibration is expected to appear in the 930-960 cm⁻¹ region of the IR spectrum.
Predicted IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (IR) | Predicted Frequency Range (cm⁻¹) (Raman) |
| O-H stretch (oxime) | 3200-3400 (broad, strong) | Weak |
| O-H stretch (phenolic) | 3000-3400 (very broad, medium) | Weak |
| C-H stretch (aromatic) | 3000-3100 (medium) | Strong |
| C=N stretch (oxime) | 1620-1680 (medium-strong) | Medium |
| C=C stretch (aromatic) | 1450-1600 (multiple bands, medium-strong) | Strong |
| C-F stretch | 1100-1250 (strong) | Weak |
| N-O stretch | 930-960 (medium) | Weak |
Analysis of Aromatic Ring Vibrations and Fluorine Substitution Effects
The vibrations of the benzene ring and the effect of the fluorine substituent provide further structural information.
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations also give rise to characteristic bands in the fingerprint region of the spectrum.
Fluorine Substitution Effects: The presence of the highly electronegative fluorine atom will influence the vibrational frequencies of the aromatic ring. The strong C-F stretching vibration is expected to produce a prominent band in the IR spectrum, typically in the 1100-1250 cm⁻¹ range. The position of this band can be sensitive to the electronic environment. The fluorine substituent also affects the positions and intensities of the other ring vibrations due to its mass and electronic effects (both inductive and resonance effects). ias.ac.in These effects can be analyzed by comparing the spectra with that of salicylaldoxime (B1680748) and other substituted benzaldehydes.
In-depth Spectroscopic and Crystallographic Analysis of this compound Remains Elusive
The synthesis of this compound can be achieved from its corresponding aldehyde, 3-Fluoro-2-hydroxybenzaldehyde. This precursor is a known compound, available from commercial suppliers, and is used in the synthesis of more complex molecules, such as ligands for metal complexes. However, the detailed characterization of the resulting oxime, as specified in the requested article outline, does not appear to be documented in accessible scientific journals or databases.
Consequently, providing a thorough and scientifically accurate article that focuses solely on the High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction Crystallography of this compound is not possible at this time. The specific data required to populate the detailed subsections—including accurate mass determination, fragmentation patterns, electronic transitions, bond lengths, bond angles, and analysis of intermolecular interactions—are absent from the available body of scientific knowledge.
While studies on analogous compounds, such as other halogenated or substituted salicylaldoximes and their metal complexes, provide a general framework for the types of analyses that could be performed, this information is not directly transferable to the specific molecular structure and properties of this compound. The precise influence of the fluorine atom at the 3-position on the compound's mass spectrometric fragmentation, its electronic structure, and its solid-state packing remains uncharacterized.
Therefore, until dedicated research is conducted and published on the advanced structural elucidation and spectroscopic characterization of this compound, a detailed and authoritative article on this specific subject cannot be generated.
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is primarily dictated by two key structural features: the geometric isomerism at the carbon-nitrogen double bond of the oxime and the presence of a strong intramolecular hydrogen bond. These elements collectively define the molecule's preferred spatial arrangement, influencing its physical and chemical properties.
E/Z Isomerism at the Oxime Moiety and its Influence on Molecular Structure
The C=N double bond of an oxime is stereogenic, giving rise to two possible geometric isomers: E (entgegen) and Z (zusammen). In the context of aldoximes, the E isomer has the hydroxyl group oriented trans to the aromatic ring, while the Z isomer has it in a cis orientation. The synthesis of benzaldehyde oximes from benzaldehyde and hydroxylamine (B1172632) can yield a mixture of both isomers, with the ratio often dependent on reaction conditions. wikipedia.org For instance, the synthesis of benzaldehyde oxime in methanol (B129727) at room temperature is known to produce a mixture containing 9% of the E-isomer and 82% of the Z-isomer. wikipedia.org
While specific experimental studies on the isomeric ratio of this compound are not widely documented, analysis of related compounds allows for an informed discussion. The stereochemistry of the oxime bond is known to be critical for the biological activity and physical properties of many compounds. nih.gov The differentiation between E and Z isomers is typically achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The Nuclear Overhauser Effect (NOE) is a powerful tool for this purpose; for the E-isomer, an NOE correlation would be expected between the oxime proton (-OH) and the adjacent aldehydic proton (-CH=N), whereas for the Z-isomer, no such correlation would be observed due to the large distance between these protons. nih.gov In the case of this compound, the InChI string provided by some suppliers includes the notation "/b9-4+", which suggests a defined stereochemistry, likely the E isomer where the oxime's -OH group is oriented away from the aromatic ring's hydrogen at position 4. labnovo.com
The presence of the fluorine atom at the 3-position introduces electronic perturbations to the aromatic ring but is not expected to sterically hinder the formation of either isomer significantly. However, the relative stability of the E and Z isomers can be influenced by subtle electronic and steric factors, as well as the potential for intramolecular interactions.
| Isomer | Description | Expected NOE Correlation (Oxime OH) |
| E-isomer | -OH group is trans to the aromatic ring's C-H bond | With the aldehydic proton (-CH=N) |
| Z-isomer | -OH group is cis to the aromatic ring's C-H bond | No correlation with the aldehydic proton |
Intramolecular Hydrogen Bonding and its Role in Conformational Stability
A defining structural feature of 2-hydroxyaryl aldehydes and their derivatives is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the formyl group. nih.gov This interaction is also central to the conformational stability of this compound. In this molecule, a hydrogen bond is formed between the hydrogen of the 2-hydroxy group and the nitrogen atom of the oxime moiety (O-H···N).
This type of intramolecular hydrogen bond is a well-established phenomenon in ortho-hydroxyaryl Schiff bases and related compounds, where it plays a fundamental role in stabilizing the planar conformation of the molecule. nih.gov The formation of this hydrogen bond creates a six-membered pseudo-aromatic ring, which significantly enhances the molecule's stability. nih.gov Studies on the related compound, 3-chloro-5-fluorosalicylaldehyde, have shown through X-ray crystallography that the intramolecular O-H···O hydrogen bond results in a planar molecular structure. nih.gov By analogy, the O-H···N hydrogen bond in this compound is expected to enforce a planar conformation, locking the orientation of the oxime group relative to the phenyl ring.
The strength of this hydrogen bond can be probed using Fourier-transform infrared (FTIR) spectroscopy. The O-H stretching frequency (ν(O-H)) for a free hydroxyl group typically appears in the region of 3500-3700 cm⁻¹. However, when involved in a strong intramolecular hydrogen bond, this band broadens and shifts to a lower frequency, often below 3200 cm⁻¹. Spectroscopic data for the parent compound, 2-hydroxybenzaldehyde (salicylaldehyde), confirms the presence of such a bond. researchgate.netnist.gov
The presence of the electron-withdrawing fluorine atom at the 3-position is expected to increase the acidity of the phenolic proton, thereby strengthening the intramolecular hydrogen bond. This enhanced interaction further stabilizes the planar conformation of the molecule. This stabilization is crucial as it reduces the number of accessible conformations, leading to a more ordered and predictable molecular structure. The activation of molecules through such intramolecular hydrogen bonds is a recognized strategy in organic synthesis for enhancing reactivity and controlling stereoselectivity. nih.gov
| Interaction | Description | Spectroscopic Evidence | Consequence |
| Intramolecular Hydrogen Bond | O-H···N interaction between the 2-hydroxy group and the oxime nitrogen. | Broadening and red-shift of the O-H stretching band in the FTIR spectrum. | Enforces a planar molecular conformation and enhances overall stability. |
Theoretical and Computational Chemistry Investigations on 3 Fluoro 2 Hydroxybenzaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations provide a static, gas-phase picture of the molecule's electron distribution, orbital energies, and geometric parameters, which collectively determine its inherent stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common level of theory for such investigations on substituted benzaldehyde (B42025) derivatives. dergipark.org.trresearchgate.net
Geometry optimization calculations yield key structural parameters. For 3-Fluoro-2-hydroxybenzaldehyde oxime, this includes the bond lengths, bond angles, and dihedral angles that define its shape. These parameters are crucial for understanding intramolecular interactions, such as the hydrogen bond between the hydroxyl (-OH) group and the oxime nitrogen.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical but realistic values to illustrate the output of a DFT calculation, as specific literature data is limited.
| Parameter | Bond/Atoms | Value |
| Bond Lengths | ||
| C-F | 1.35 Å | |
| O-H (hydroxyl) | 0.97 Å | |
| C=N (oxime) | 1.28 Å | |
| N-O (oxime) | 1.41 Å | |
| Bond Angles | ||
| C-C-F | 119.5° | |
| C-C-O (hydroxyl) | 121.0° | |
| C-C=N | 120.5° | |
| C=N-O | 111.0° | |
| Dihedral Angle | ||
| C-C-N-O | 180.0° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. scirp.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)) offer higher levels of accuracy compared to DFT for certain properties, particularly for energy calculations and systems where electron correlation is complex. scirp.org
These methods could be used to provide a high-accuracy benchmark for the total electronic energy of this compound. An analysis of the orbital energies can offer a more refined picture of the electronic structure than standard DFT. However, these methods are computationally demanding, and their application to this specific molecule has not been prominently featured in the available scientific literature.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. For this compound, the HOMO is typically distributed over the phenyl ring and the oxygen atoms, while the LUMO is often centered on the C=N-O moiety and the aromatic ring.
Table 2: Representative Frontier Molecular Orbital Properties (Illustrative) This table presents hypothetical but realistic values to illustrate FMO analysis.
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.50 | Electron-donating ability |
| LUMO Energy | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.25 | Chemical reactivity, kinetic stability |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations explore the dynamic nature of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique is invaluable for understanding conformational flexibility and the explicit interactions between a solute and solvent molecules.
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or ethanol) and observing its behavior over nanoseconds. Such a simulation could reveal:
Conformational Preferences: How the orientation of the oxime and hydroxyl groups changes over time.
Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the polar F, OH, and oxime groups.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, which dictates solubility.
Currently, specific MD simulation studies focused on this compound are not widely available in published literature.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted shifts, when compared to experimental values, can help confirm the proposed structure and assign specific resonances to individual atoms.
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to an experimental IR spectrum to identify characteristic functional group vibrations (e.g., O-H stretch, C=N stretch, C-F stretch).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. biointerfaceresearch.com This analysis provides the excitation energies and oscillator strengths for the transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
Table 3: Representative Predicted Spectroscopic Data (Illustrative) This table presents hypothetical but realistic values to illustrate the output of spectroscopic predictions.
| Spectrum | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency | ~3450 cm⁻¹ | O-H stretch (hydroxyl) |
| Vibrational Frequency | ~1620 cm⁻¹ | C=N stretch (oxime) | |
| Vibrational Frequency | ~1250 cm⁻¹ | C-F stretch | |
| ¹H NMR | Chemical Shift | ~11.0 ppm | -OH (hydroxyl proton) |
| Chemical Shift | ~9.5 ppm | -OH (oxime proton) | |
| Chemical Shift | ~8.2 ppm | -CH=N (aldimine proton) | |
| ¹³C NMR | Chemical Shift | ~150.0 ppm | -CH=N (aldimine carbon) |
| Chemical Shift | ~155.0 ppm | C-F |
In Silico Studies of Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.
A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate. For this compound, these methods could be applied to study:
Formation Reaction: The mechanism of its synthesis from 3-fluoro-2-hydroxybenzaldehyde and hydroxylamine (B1172632).
Beckmann Rearrangement: The acid-catalyzed rearrangement of the oxime to the corresponding amide. wikipedia.org
Photochemical Reactions: Mechanisms involving electron transfer or hydrogen atom abstraction under photochemical conditions. acs.org
Such studies provide a molecular-level understanding of bond-breaking and bond-forming events. However, detailed computational investigations into the reaction mechanisms specifically involving this compound are not extensively documented in the current body of scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry and toxicology. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a novel or hypothetical compound like this compound, for which extensive experimental data may not be available, QSAR modeling can offer valuable predictions regarding its potential biological interactions and guide future experimental research. This section outlines a hypothetical QSAR study for this compound, drawing upon established principles and findings from related classes of compounds such as benzaldehyde and salicylaldehyde (B1680747) derivatives. ucsb.eduresearchgate.net
A QSAR investigation fundamentally relies on the principle that the biological activity of a substance is a function of its molecular structure and physicochemical properties. dovepress.com The process involves several key stages: the selection of a dataset of molecules with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov
Hypothetical Dataset and Biological Activity
To construct a QSAR model for this compound, a training set of structurally related salicylaldehyde oximes with varying substituents on the aromatic ring would be required. The biological activity of these compounds against a specific target, for instance, an enzyme like phenoloxidase or a cancer cell line, would need to be experimentally determined. youtube.comnih.gov This activity is typically expressed as the concentration required to elicit a certain biological response, such as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), and is often converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) for modeling purposes. dovepress.com
Molecular Descriptors
A diverse range of molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each compound in the dataset. These descriptors can be categorized as follows:
1D and 2D Descriptors: These are the simplest descriptors and include constitutional parameters like molecular weight and counts of specific atom types, as well as topological indices that describe molecular branching and connectivity. nih.gov
Physicochemical Descriptors: Lipophilicity (logP), which describes a compound's partitioning between an octanol (B41247) and water phase, is a crucial descriptor for predicting membrane permeability. dovepress.com Other important descriptors in this category include molar refractivity and polarizability. ucsb.edu
Electronic Descriptors: The electronic properties of the molecules, influenced by the fluorine atom and the hydroxyl and oxime groups in this compound, are critical for its interactions. These can be quantified using quantum chemical calculations to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges on specific atoms. ucsb.edudovepress.com For example, studies on benzaldehyde derivatives have shown that electron-withdrawing substituents can influence their inhibitory activity. researchgate.net
3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and include steric parameters and surface area calculations. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) use 3D steric and electrostatic fields to build predictive models. mdpi.com
The following table illustrates a hypothetical set of descriptors that could be calculated for a series of salicylaldehyde oxime derivatives, including our target compound.
| Compound | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | pIC50 |
| Salicylaldehyde oxime | 137.14 | 1.5 | 2.1 | -8.5 | -0.5 | 4.5 |
| This compound | 155.13 | 1.7 | 2.5 | -8.8 | -0.8 | ? |
| 5-Chloro-2-hydroxybenzaldehyde oxime | 171.58 | 2.2 | 2.3 | -8.7 | -0.7 | 5.1 |
| 4-Methoxy-2-hydroxybenzaldehyde oxime | 167.16 | 1.4 | 2.8 | -8.2 | -0.3 | 4.8 |
Model Development and Validation
With the calculated descriptors and experimental activity data, a mathematical model can be developed using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. youtube.comjmaterenvironsci.com An MLR model would take the form of an equation that relates the biological activity to a linear combination of the most relevant descriptors. dovepress.com
For example, a hypothetical QSAR equation for the anticancer activity of a series of salicylaldehyde oximes might look like this:
pIC50 = a + b(logP) - c(LUMO Energy) + d*(Dipole Moment) dovepress.com
where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such an equation would allow for the prediction of the pIC50 for this compound based on its calculated descriptor values.
The robustness and predictive ability of the developed QSAR model must be rigorously validated. nih.gov Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a set of compounds (a test set) that were not used in the model's development (pred_r²). mdpi.com A statistically significant and predictive QSAR model can then be used to estimate the biological activity of new or untested compounds, provided they fall within the model's applicability domain. acs.org
The following table presents hypothetical statistical validation parameters for a QSAR model.
| Parameter | Value | Description |
| n | 20 | Number of compounds in the training set |
| r² | 0.85 | Coefficient of determination (goodness of fit) |
| q² | 0.75 | Cross-validated correlation coefficient (internal predictive ability) |
| F-statistic | 45.3 | A measure of the statistical significance of the model |
| pred_r² | 0.81 | Predictive ability for an external test set |
Reactivity Profiles and Mechanistic Pathways of 3 Fluoro 2 Hydroxybenzaldehyde Oxime Transformations
Reactions Involving the Oxime Functional Group
The oxime group (C=N-OH) is a versatile functional group that participates in a wide array of chemical transformations. These reactions are central to the synthetic utility of 3-fluoro-2-hydroxybenzaldehyde oxime, enabling its conversion into various nitrogen-containing compounds.
Oximes are generally more resistant to hydrolysis than analogous imines or hydrazones. nih.govwikipedia.org This stability is attributed to resonance effects involving the nitrogen and oxygen lone pairs. nih.gov However, the C=N bond in this compound can be cleaved under specific, typically acidic, conditions to regenerate the parent aldehyde, 3-fluoro-2-hydroxybenzaldehyde. nih.govwikipedia.org
This reversible reaction is catalyzed by acid, which protonates the oxime's hydroxyl group, making it a better leaving group and facilitating nucleophilic attack by water at the carbon atom. nih.govbyjus.com The stability of the oxime means that forcing conditions may be required for complete hydrolysis.
Table 1: General Conditions for Oxime Hydrolysis
| Reagent/Condition | Product | General Principle |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 3-Fluoro-2-hydroxybenzaldehyde | Acid-catalyzed cleavage of the C=N bond to regenerate the corresponding aldehyde and hydroxylamine (B1172632). wikipedia.orgbyjus.com |
The reduction of the oxime functional group is a key pathway to synthesizing amines and hydroxylamines. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. A significant challenge is the potential for cleavage of the weak N-O bond, which can lead to the primary amine as a side product or the main product, depending on the desired outcome. nih.govepfl.ch
Reduction to Primary Amines: Strong reducing systems can cleave the N-O bond and fully reduce the C=N double bond to yield the corresponding primary amine, (2-amino-6-fluorophenyl)methanol. A combination of sodium cyanoborohydride (NaBH₃CN) with an activating agent like zirconium(IV) chloride (ZrCl₄) has been shown to be effective for the reduction of various aldoximes to primary amines. researchgate.net
Reduction to Hydroxylamines: Milder, more selective conditions are required to reduce the C=N bond without cleaving the N-O bond, thus forming the N-((3-fluoro-2-hydroxyphenyl)methyl)hydroxylamine. Catalytic hydrogenation using catalysts like platinum(IV) oxide (PtO₂, Adam's catalyst) in the presence of a strong acid is a classic method for this transformation, though controlling the selectivity remains a key challenge. nih.govepfl.ch
Table 2: Representative Reduction Reactions of Aldoximes
| Reagent/Catalyst System | Primary Product Type | Reference Principle |
|---|---|---|
| NaBH₃CN / ZrCl₄ | Primary Amine | Effective for converting aldoximes to their corresponding primary amines under solvent-free conditions. researchgate.net |
| Catalytic Hydrogenation (e.g., PtO₂, H₂) | Hydroxylamine | A direct but challenging approach to hydroxylamines, often requiring acidic conditions to prevent N-O bond cleavage. nih.govepfl.ch |
The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, that converts them into amides or nitriles. organic-chemistry.orgwikipedia.org For oximes derived from aldehydes (aldoximes), such as this compound, the reaction generally does not yield a primary amide but instead results in dehydration to form the corresponding nitrile. wikipedia.orgbyjus.commasterorganicchemistry.com
In this transformation, treatment with reagents like tosyl chloride, phosphorus pentachloride, or strong acids promotes the elimination of the hydroxyl group and a subsequent rearrangement/elimination to yield 3-fluoro-2-hydroxybenzonitrile. wikipedia.orgwikipedia.org
Table 3: Reagents for Beckmann Rearrangement/Dehydration of Aldoximes
| Reagent | Expected Product | Mechanism Note |
|---|---|---|
| P₂O₅, H₂SO₄, or other strong acids | 3-Fluoro-2-hydroxybenzonitrile | Classic acid-catalyzed dehydration of an aldoxime to a nitrile. wikipedia.orgwikipedia.org |
| Tosyl chloride, Thionyl chloride | 3-Fluoro-2-hydroxybenzonitrile | Converts the hydroxyl into a better leaving group to facilitate the elimination reaction. wikipedia.org |
| Cyanuric chloride / ZnCl₂ | 3-Fluoro-2-hydroxybenzonitrile | A catalytic system that activates the oxime hydroxyl group for rearrangement. wikipedia.org |
The hydroxyl group of the oxime is nucleophilic and can readily undergo O-alkylation and O-acylation to form oxime ethers and esters, respectively. These reactions are valuable for introducing a wide variety of substituents onto the oxime oxygen. nih.govacs.org
O-Alkylation: This is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov The base deprotonates the oxime hydroxyl, forming an oximate anion that then acts as a nucleophile. google.comgoogleapis.com Metal-catalyzed cross-coupling reactions have also expanded the scope of this transformation. acs.org
O-Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270), yields the corresponding O-acyl oxime. nih.govorgsyn.org These derivatives are useful synthetic intermediates. orgsyn.org
Table 4: Synthesis of O-Substituted Derivatives
| Reaction Type | Reagents | Product Class | Reference Principle |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Oxime Ether | Nucleophilic substitution by the oximate anion on an alkyl halide. acs.orgnih.gov |
| O-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Oxime Ester | Nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acyl chloride. nih.govorgsyn.org |
The oxidation of aldoximes is a powerful method for generating highly reactive nitrile oxides, which are valuable 1,3-dipoles for cycloaddition reactions. lucp.net Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have proven to be particularly effective for this transformation. organic-chemistry.orgacs.org
For this compound, oxidation with a reagent like DIB in methanol (B129727) can generate the corresponding 3-fluoro-2-hydroxyphenylnitrile oxide. organic-chemistry.org A particularly interesting aspect of this chemistry is the potential for tandem reactions. Research has shown that the oxidation of aldoximes to nitrile oxides can be performed concurrently with the oxidative dearomatization of a phenol (B47542) group within the same molecule, leading to complex and synthetically useful intermediates. organic-chemistry.orgacs.org
Table 5: Oxidation of Aldoximes to Nitrile Oxides
| Oxidizing Agent | Solvent/Additive | Intermediate Product | Reference Principle |
|---|---|---|---|
| (Diacetoxyiodo)benzene (DIB) | Methanol (MeOH), cat. Trifluoroacetic acid (TFA) | Nitrile Oxide | Efficient oxidation of aldoximes to nitrile oxides, which can be trapped in situ. organic-chemistry.orgacs.org |
| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Alkaline Medium | Hydroxamic Acid (intermediate) | Can lead to hydroxamic acids which may undergo further rearrangement. researchgate.net |
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is another site of reactivity. Its acidity and nucleophilicity allow for reactions such as etherification and esterification. However, its reactivity is modulated by the presence of the adjacent oxime functionality. An intramolecular hydrogen bond between the phenolic proton and the oxime nitrogen is expected, which can decrease the nucleophilicity of the phenolic oxygen. ias.ac.inlongdom.org
Standard reactions of phenols, such as Williamson ether synthesis (reaction with an alkyl halide and a base) or esterification (reaction with an acyl chloride or anhydride), are possible. jeeadv.ac.in However, these reactions would be in competition with O-alkylation/acylation at the oxime position. Achieving selectivity would require careful choice of reagents and reaction conditions or the use of an appropriate protecting group strategy for the oxime hydroxyl. For instance, alkylation of the phenolic hydroxyl group of the related 3-fluoro-4-hydroxybenzaldehyde (B106929) has been demonstrated using an alkyl halide and potassium carbonate. chemicalbook.com
Alkylation and Acylation of the Hydroxyl Group
Both the phenolic and the oxime hydroxyl groups of this compound are susceptible to alkylation and acylation reactions. The relative reactivity of these two groups depends significantly on the reaction conditions, particularly the choice of base and solvent.
Alkylation: The phenolic hydroxyl is more acidic than the oxime hydroxyl and can be selectively deprotonated with a moderately strong base (e.g., K₂CO₃, NaH) to form a phenoxide anion. This potent nucleophile can readily undergo Williamson ether synthesis upon treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding O-alkylated ether at the phenolic position. Alkylation of the oxime hydroxyl typically requires stronger bases or different catalytic systems. O-alkylation of oximes can also be achieved using alcohols in the presence of a suitable activating agent, such as a mesylate. organic-chemistry.org The synthesis of related alkyl salicylaldoximes, which are used as metal extractants, proceeds via alkylation of the phenolic ring, demonstrating the feasibility of such transformations. frontiersin.org
Acylation: Acylation with reagents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) can occur at either hydroxyl group. The phenolic hydroxyl is generally more reactive under these conditions, leading to the formation of an ester linkage. However, acylation of the oxime is also well-documented and can be achieved, sometimes leading to di-acylated products if stoichiometry and conditions are not carefully controlled.
Table 1: Representative Alkylation and Acylation Reactions
| Transformation | Reagent(s) | Probable Product |
|---|---|---|
| Phenolic Methylation | CH₃I, K₂CO₃, Acetone | 3-Fluoro-2-methoxybenzaldehyde oxime |
| Phenolic Benzylation | Benzyl Bromide, NaH, THF | 2-(Benzyloxy)-3-fluorobenzaldehyde oxime |
| Phenolic Acetylation | Acetic Anhydride, Pyridine | 2-(Hydroxyiminomethyl)-6-fluorophenyl acetate (B1210297) |
| Oxime Acetylation | Acetic Anhydride, Strong Base | 3-Fluoro-2-hydroxybenzaldehyde O-acetyloxime |
Deprotonation and Anion Chemistry of the Phenolic Proton
The phenolic proton of this compound is the most acidic proton in the molecule. Its acidity is influenced by the electron-withdrawing inductive effect of the adjacent fluorine atom. The pKa of the parent 3-fluorophenol (B1196323) is approximately 9.3, making it a stronger acid than phenol itself (pKa ≈ 10). quora.comucla.edunih.gov This enhanced acidity facilitates its deprotonation.
Upon treatment with a base, such as an alkali metal hydroxide (B78521) or alkoxide, the phenolic proton is removed to generate a resonance-stabilized phenoxide anion. The negative charge is delocalized into the aromatic ring, with the ortho-fluoro and para-oxime groups influencing its distribution. This anion is a key reactive intermediate. Its utility in alkylation has been noted (see 5.2.1), but it can also participate in other reactions, such as serving as a nucleophile in substitution reactions or directing metallation. Studies on related aromatic oximes show that deprotonation can also occur at the oxime hydroxyl or even at an α-carbon under very strong basic conditions, potentially leading to rearrangements like the negative-ion Beckmann rearrangement. nih.govacs.orgpsu.edu
Aromatic Ring Functionalization and Substitution Reactions
The benzene (B151609) ring of this compound is adorned with three substituents that collectively determine its susceptibility and regioselectivity towards substitution reactions.
Electrophilic Aromatic Substitution (Influence of Fluoro and Hydroxy-Oxime Groups)
Predicting the outcome of electrophilic aromatic substitution (EAS) requires an analysis of the combined directing effects of the hydroxyl, fluoro, and hydroxyiminomethyl (oxime) groups.
-OH (Hydroxyl): A strongly activating, ortho, para-directing group.
-F (Fluoro): A weakly deactivating, ortho, para-directing group. libretexts.org
-CH=NOH (Hydroxyiminomethyl): A deactivating, meta-directing group. libretexts.org
The powerful activating and ortho, para-directing nature of the hydroxyl group is the dominant influence. It strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluoro group also directs ortho, para (to C2 and C4). The deactivating oxime group directs meta (to C4 and C6). All three groups, therefore, direct an incoming electrophile to either the C4 or C6 position. The C4 position is activated by both the hydroxyl and fluoro groups, while the C6 position is activated by the hydroxyl group and is meta to the deactivating oxime. Steric hindrance from the adjacent oxime group at C2 might disfavor substitution at C6. Therefore, the C4 position is the most probable site for electrophilic attack.
Table 2: Analysis of Substituent Directing Effects for EAS
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OH | C2 | Activating (+R > -I) | ortho, para (to C4, C6) |
| -F | C3 | Deactivating (-I > +R) | ortho, para (to C2, C4) |
| -CH=NOH | C1 | Deactivating (-I, -R) | meta (to C4, C6) |
| Predicted Site | C4 | Convergent activation | Most favorable |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (S_NAr) is a highly relevant pathway for this molecule. The presence of a fluorine atom, a good leaving group in S_NAr reactions, on an aromatic ring bearing electron-withdrawing groups makes the ring susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The hydroxyiminomethyl group at C1 exerts an electron-withdrawing effect, which activates the ring towards S_NAr.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom (C3), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge in this intermediate is stabilized by the electron-withdrawing oxime group. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the fluorine atom under relatively mild conditions. The ortho-hydroxyl group can potentially assist in the reaction, either through deprotonation to further activate the ring or through chelation with certain reagents.
Cycloaddition Reactions and Heterocyclic Ring Formations Involving this compound
The oxime functional group is a versatile precursor for 1,3-dipolar cycloaddition reactions, providing a powerful method for the synthesis of five-membered heterocyclic rings. This pathway involves the in situ generation of a nitrile oxide intermediate. tandfonline.comwikipedia.orgresearchgate.net
The oxidation of the aldoxime, using reagents such as sodium hypochlorite, N-chlorosuccinimide (NCS), or hypervalent iodine compounds like iodobenzene (B50100) diacetate, generates the highly reactive 3-fluoro-2-hydroxyphenylnitrile oxide. organic-chemistry.orgacs.orgchegg.com This 1,3-dipole can then be trapped in situ by a dipolarophile.
Reaction with Alkenes: Cycloaddition with an alkene yields a substituted isoxazoline (B3343090) ring.
Reaction with Alkynes: Cycloaddition with an alkyne yields a substituted isoxazole (B147169) ring. organic-chemistry.orgnih.gov
These [3+2] cycloaddition reactions are typically concerted and highly regioselective. wikipedia.org Furthermore, intramolecular versions of this reaction are possible if the oxime is tethered to an alkene or alkyne, leading to the formation of fused heterocyclic systems. acs.orgnih.gov
Mechanistic Investigations of Key Reaction Pathways
While specific mechanistic studies on this compound are not available, the mechanisms of its principal transformations can be confidently inferred from extensive research on analogous systems.
Mechanism of Nucleophilic Aromatic Substitution (S_NAr): The accepted mechanism is a two-step addition-elimination process.
Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at C3, which is bonded to the fluorine. This breaks the aromaticity and forms a tetrahedral, resonance-stabilized carbanion known as a Meisenheimer complex . masterorganicchemistry.comlibretexts.org The negative charge is delocalized across the aromatic system and onto the electron-withdrawing oxime group. The high electronegativity of fluorine facilitates this rate-determining step.
Elimination: The aromatic system is regenerated by the expulsion of the fluoride leaving group, completing the substitution.
Mechanism of 1,3-Dipolar Cycloaddition: This reaction proceeds through a concerted, pericyclic [3+2] mechanism .
Nitrile Oxide Formation: The aldoxime is first oxidized (e.g., with NaOCl) to form a hydroximoyl chloride, which then undergoes base-induced elimination of HCl to yield the nitrile oxide dipole. acs.org
Cycloaddition: The nitrile oxide reacts with a dipolarophile (e.g., an alkene) in a single, concerted step where the two new sigma bonds are formed simultaneously, though not necessarily symmetrically. The transition state involves a five-membered ring structure. The reaction's regiochemistry is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and the dipolarophile. wikipedia.orgacs.org
Coordination Chemistry of 3 Fluoro 2 Hydroxybenzaldehyde Oxime and Its Metal Complexes
Ligand Properties of 3-Fluoro-2-hydroxybenzaldehyde oxime
The coordinating ability of this compound is dictated by the interplay of its three key functional components: the phenolic hydroxyl group (-OH), the oxime group (-NOH), and the electron-withdrawing fluorine atom (-F).
This compound can exhibit versatile coordination behavior, adapting its binding mode to the nature of the metal center, the reaction conditions, and the presence of other ligands.
Monodentate Coordination: While less common, the ligand can coordinate in a monodentate fashion, typically through the nitrogen atom of the oxime group. This mode might be observed in the presence of very strong competing ligands or under specific pH conditions where chelation is disfavored. Another monodentate mode involves coordination only through the deprotonated phenolic oxygen. researchgate.net
Bidentate Coordination: The most prevalent coordination mode for salicylaldoxime (B1680748) and its derivatives is as a bidentate chelating ligand. researchgate.netresearchgate.net Upon deprotonation of the phenolic hydroxyl group, the ligand coordinates to a metal ion through the phenolate (B1203915) oxygen and the oxime nitrogen atom. This forms a highly stable, six-membered chelate ring, a favored conformation in coordination chemistry.
Polydentate (Bridging) Coordination: The ligand can also act as a bridging ligand to form polynuclear complexes. This is often achieved when the oximato group (-N-O⁻), formed by the deprotonation of the oxime's hydroxyl group, bridges two or more metal centers. ias.ac.inresearchgate.net This bridging capability allows for the construction of complex multinuclear architectures, such as di-, tri-, tetra-, and even hexanuclear metal clusters. ias.ac.innih.gov

The substituents on the salicylaldehyde (B1680747) ring significantly modulate the ligand's electronic properties.
Phenolic Hydroxyl Group: The acidic proton of the phenolic -OH group is crucial for complexation. Its removal (deprotonation) creates a negatively charged phenolate oxygen, which is a strong Lewis base and forms a robust covalent bond with the metal ion.
Fluorine Substituent: The fluorine atom at the 3-position (ortho to the hydroxyl group) exerts a powerful electron-withdrawing effect through induction (-I effect). This has two major consequences for the ligand's donor properties:
Increased Acidity: The electron withdrawal increases the acidity of the phenolic proton, facilitating its deprotonation at a lower pH compared to the unsubstituted salicylaldoxime. Studies on related fluorosalicylic acids have shown that a 3-fluoro substituent leads to the formation of more stable copper(II) complexes. nih.gov
Like other oximes, this compound can theoretically exist in tautomeric forms, such as the nitroso form. However, the oxime tautomer is overwhelmingly favored and is the form that participates in coordination.
Deprotonation is the key event that activates the ligand for complexation.
Phenolic Deprotonation: The initial and most critical step is the deprotonation of the phenolic -OH group to form the phenolate anion. This is a prerequisite for the common bidentate chelation.
Oxime Deprotonation: The proton of the oxime hydroxyl group (=N-OH) is less acidic than the phenolic proton. It can be removed under more basic conditions or upon interaction with certain metal ions, yielding an oximato group (=N-O⁻). This oximato group is known to act as a bridge between metal ions, facilitating the formation of polynuclear complexes. researchgate.net
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with salicylaldoxime-type ligands is generally straightforward, and their formation can be monitored using various spectroscopic techniques.
Mononuclear or polynuclear complexes can be synthesized by reacting this compound with a suitable transition metal salt.
General Synthetic Procedure: A typical synthesis involves mixing a solution of the ligand in a solvent like ethanol (B145695) or methanol (B129727) with an equimolar or stoichiometric amount of a metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, FeCl₃, Zn(OAc)₂, PdCl₂). orientjchem.orgtsijournals.com The reaction is often performed at room temperature or with gentle heating under reflux. The resulting metal complex, which is often insoluble, precipitates from the solution and can be collected by filtration. nih.govorientjchem.org
Expected Products: For divalent metal ions like Cu(II), Ni(II), and Pd(II) that favor square-planar geometry, neutral complexes with a 1:2 metal-to-ligand ratio (ML₂) are commonly formed. ias.ac.inresearchgate.net For metal ions that prefer octahedral geometries, such as Co(II), Fe(III), and Zn(II), the complexes may adopt structures like ML₂ or ML₃, often incorporating solvent molecules or counter-ions to complete the coordination sphere. tsijournals.com
| Metal Ion | Typical Stoichiometry | Common Geometry | Reference |
|---|---|---|---|
| Cu(II) | CuL₂ | Square Planar | researchgate.net |
| Ni(II) | NiL₂ | Square Planar | ias.ac.in |
| Pd(II) | PdL₂ | Square Planar | ias.ac.inresearchgate.net |
| Pt(II) | PtL₂ | Square Planar | ias.ac.in |
| Co(II) / Co(III) | CoL₂ or [CoL₃] | Octahedral | tsijournals.com |
| Fe(II) / Fe(III) | FeL₂ or FeL₃ | Octahedral / Polynuclear | researchgate.netnih.gov |
| Zn(II) | ZnL₂ | Tetrahedral / Octahedral | tsijournals.com |
Spectroscopic Characterization: The formation of the complex is confirmed by spectroscopic analysis. Infrared (IR) spectroscopy is particularly useful for observing the changes in vibrational frequencies upon coordination.
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Interpretation of Shift |
|---|---|---|---|
| ν(O-H) phenolic | 3200-3000 (broad) | Absent | Deprotonation of phenolic group for coordination. |
| ν(O-H) oxime | ~3300 | ~3300 (or absent if deprotonated) | Indicates oxime -OH is not always involved in coordination. |
| ν(C=N) azomethine | ~1620 | 1610-1600 (shift to lower frequency) | Coordination of the nitrogen atom to the metal center. |
| ν(N-O) oxime | ~940 | 990-970 (shift to higher frequency) | Indicates N-coordination and increased double bond character of N-O bond. |
| ν(M-O) / ν(M-N) | - | 600-400 (new bands) | Formation of new bonds between metal and ligand. |
UV-Visible spectroscopy also provides evidence of complexation, with shifts in the ligand's absorption bands (π → π* and n → π* transitions) and the appearance of new charge-transfer (LMCT) or d-d transition bands in the visible region. researchgate.netnih.gov
The coordination chemistry of salicylaldoximes with f-block elements is less explored than with transition metals. However, syntheses are feasible.
Synthesis: Lanthanide complexes can be prepared by reacting the ligand with lanthanide salts, such as nitrates (Ln(NO₃)₃·xH₂O), in a suitable solvent mixture like methanol/acetonitrile. mdpi.comub.edu Due to their larger ionic radii and preference for higher coordination numbers (typically 8, 9, or 10), the resulting lanthanide complexes are often polynuclear and incorporate additional ligands, such as nitrate (B79036) ions or solvent molecules, in their coordination sphere. mdpi.com For example, dimeric structures have been observed for lanthanide complexes with related salen-type ligands. mdpi.com
Characterization: Characterization would rely on similar techniques, including IR spectroscopy to confirm the coordination of the ligand. Elemental analysis and mass spectrometry are crucial to determine the stoichiometry, which is often more complex than in transition metal chemistry. The study of the photophysical properties (luminescence) of lanthanide complexes, particularly with Eu(III) and Tb(III), is also a key area of interest. ub.edu Information on actinide complexes with this specific ligand is particularly sparse in the literature.
Characterization by UV-Vis, IR, EPR, Magnetic Susceptibility, and NMR Spectroscopy
The structural elucidation of metal complexes involving salicylaldoxime-type ligands relies heavily on a combination of spectroscopic techniques and magnetic studies.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal center. Upon complexation, the broad absorption band corresponding to the phenolic O-H group of the free ligand disappears, indicating its deprotonation. A key diagnostic feature is the shift in the stretching vibration of the azomethine group (ν(C=N)). This band typically shifts to a lower or higher frequency in the complex's spectrum compared to the free ligand, confirming the involvement of the oxime nitrogen in coordination. Furthermore, the formation of new, weaker absorption bands at lower frequencies can be attributed to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of chelation. jmchemsci.comdergipark.org.tr
¹H-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)). For the free ligand, a characteristic signal for the oxime proton (-NOH) is expected. Upon coordination to a metal ion, this signal disappears due to deprotonation. jmchemsci.comdergipark.org.tr The resonances of the aromatic protons on the benzene (B151609) ring are also typically shifted upon complexation due to the influence of the metal center.
UV-Visible (UV-Vis) Spectroscopy and Magnetic Susceptibility: These two techniques are often used together, especially for complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II), Fe(III)). The UV-Vis spectra of these complexes show intense bands in the ultraviolet region, which are assigned to intra-ligand π→π* and n→π* electronic transitions. researchgate.net Less intense bands, often appearing in the visible region, are attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion.
The position and number of these d-d bands provide critical information about the coordination geometry of the metal center. For instance, studies on related Cu(II) complexes have shown that a single broad band in the visible region is characteristic of a square-planar or distorted octahedral geometry. researchgate.net The magnetic moment (μ_eff), determined from magnetic susceptibility measurements at room temperature, distinguishes between different geometries and spin states. For example, Cu(II) (d⁹) complexes typically exhibit magnetic moments slightly above the spin-only value of 1.73 B.M., consistent with one unpaired electron. Ni(II) (d⁸) complexes can be either diamagnetic (square-planar) or paramagnetic (octahedral or tetrahedral). researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). The EPR spectra provide detailed information about the electronic environment of the unpaired electron. For copper(II) complexes, the g-values (g_|| and g_⊥) can help determine the ground state of the metal ion and the nature of the metal-ligand bond. nih.gov Values of g_|| > g_⊥ > 2.0023 are typically indicative of a d(x²-y²) ground state, which is characteristic of square-planar or tetragonally distorted octahedral geometries. nih.gov
Table 1: Representative Spectroscopic and Magnetic Data for Analogous Salicylaldoxime Metal Complexes
| Complex Type | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) (Assignment) | Magnetic Moment (μ_eff, B.M.) | Inferred Geometry |
| Cu(II) Complex | ν(C=N) shift, appearance of ν(M-N) and ν(M-O) | ~280 (π→π), ~345 (n→π), ~435 (LMCT), ~650 (d-d) | ~1.75 - 1.90 | Square-planar / Distorted Octahedral |
| Ni(II) Complex | ν(C=N) shift, appearance of ν(M-N) and ν(M-O) | ~275 (π→π), ~350 (n→π), ~410 (LMCT), ~550 (d-d) | ~2.90 - 3.40 | Octahedral |
| Co(II) Complex | ν(C=N) shift, appearance of ν(M-N) and ν(M-O) | ~280 (π→π), ~360 (n→π), ~450 (LMCT), ~600, ~700 (d-d) | ~4.30 - 5.20 | Octahedral |
| Fe(III) Complex | ν(C=N) shift, appearance of ν(M-N) and ν(M-O) | ~270 (π→π*), ~390 (LMCT), Weak d-d bands | ~5.80 - 6.00 | High-spin Octahedral |
Note: This table contains generalized data based on studies of various salicylaldoxime complexes and is intended to be illustrative. researchgate.netdergipark.org.tr
Solid-State Structural Elucidation of Metal Complexes by X-ray Diffraction Crystallography
Although single-crystal X-ray diffraction data for complexes of this compound are not available, the structural features can be inferred from crystallographic studies of closely related compounds.
X-ray crystallography provides definitive proof of the coordination mode, bond lengths, and bond angles. For salicylaldoxime-type ligands, coordination to a metal typically results in the formation of a stable six-membered chelate ring. The geometry adopted by the metal ion is influenced by its nature, oxidation state, and the stoichiometry of the complex. Common geometries include four-coordinate square-planar (often for Ni(II) and Cu(II)), and six-coordinate octahedral (for Co(II), Ni(II), Fe(III)), where the additional coordination sites are occupied by other ligands or solvent molecules. researchgate.netnih.gov
The electronic configuration of the metal ion is split into different energy levels by the electric field of the coordinated ligands—a phenomenon known as the ligand field effect. The magnitude of this splitting determines the color and magnetic properties of the complex, which are observed by UV-Vis and magnetic susceptibility measurements, respectively.
The way metal complex molecules arrange themselves in a crystal lattice is governed by a variety of weak intermolecular forces. These include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic rings of the ligands. In the case of complexes derived from this compound, the presence of the fluorine atom introduces the possibility of additional specific interactions.
A crystallographic study of the related precursor, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, revealed that its crystal packing is influenced by weak intermolecular C-H···F and F···O interactions, in addition to C-H···O hydrogen bonds and offset π-π stacking. nih.gov It is highly probable that similar interactions would play a significant role in the supramolecular assembly of metal complexes of the corresponding oxime, influencing their solid-state architecture.
Stability, Thermodynamics, and Kinetics of Complex Formation
The formation of a metal complex is an equilibrium process characterized by a stability constant (β). High stability constants indicate a strong metal-ligand interaction and a thermodynamically favorable complex. The stability of salicylaldoxime complexes is generally high due to the chelate effect—the enhanced stability resulting from the formation of a ring structure.
The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined from the temperature dependence of the stability constants. These parameters provide insight into the driving forces of the complexation reaction.
Kinetic studies focus on the rates and mechanisms of complex formation and dissociation. For instance, the rate at which a metal complex forms or is displaced by a competing ligand (transmetallation) is crucial for applications where kinetic inertness is desired. However, no specific thermodynamic or kinetic data have been reported for metal complexes of this compound.
Redox Chemistry and Electrochemical Properties of this compound Metal Complexes
The redox behavior of metal complexes is typically investigated using electrochemical techniques like cyclic voltammetry (CV). These studies can reveal the formal reduction potentials of the metal center (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II) couples) and whether these redox processes are reversible or irreversible. The electronic properties of the ligand, including the presence of electron-withdrawing or electron-donating substituents, can significantly influence these potentials. The fluorine atom at the 3-position on the aromatic ring is electron-withdrawing and would be expected to make the metal center more difficult to oxidize (i.e., shift the redox potential to a more positive value) compared to an unsubstituted salicylaldoxime complex.
While specific electrochemical data for this compound complexes are not available, it is known that cobalt-salen complexes derived from the parent aldehyde exhibit reversible oxygen binding, a process that is fundamentally redox-based. ossila.com This suggests that metal complexes of the corresponding oxime would also possess interesting redox properties worthy of investigation.
Emerging Research Applications and Advanced Materials Derived from 3 Fluoro 2 Hydroxybenzaldehyde Oxime
Catalytic Applications of 3-Fluoro-2-hydroxybenzaldehyde oxime Metal Complexes
Metal complexes incorporating ligands derived from salicylaldehydes are a cornerstone of catalytic research. While direct catalytic studies on the oxime derivative are emerging, extensive research on closely related Schiff base complexes, particularly salen-type ligands synthesized from 3-Fluoro-2-hydroxybenzaldehyde, provides a strong indication of its potential. ossila.com The oxime moiety, with its nitrogen and oxygen donor atoms, offers a distinct coordination environment compared to imines, potentially leading to novel catalytic activities.
The metal complexes of ligands derived from 3-Fluoro-2-hydroxybenzaldehyde are promising candidates for a variety of catalytic transformations.
Oxidation Reactions: Transition metal complexes involving Schiff base ligands are well-studied for their effectiveness in catalyzing oxidation reactions. mdpi.com For instance, cobalt-salen complexes derived from 3-Fluoro-2-hydroxybenzaldehyde have been shown to exhibit reversible oxygen chemisorption, a key step in many oxidation processes. ossila.com This suggests that analogous cobalt complexes of the oxime could also function as oxidation catalysts. Research on other systems, such as nickel(II) complexes with Schiff base functionalized triazolylidene ligands, has demonstrated high efficiency in the oxidation of styrene (B11656) to benzaldehyde (B42025), achieving up to 88% conversion. mdpi.com These findings highlight the general utility of such complexes in activating oxidants like hydrogen peroxide for selective oxygenation of organic substrates. mdpi.com
Reduction and C-C Coupling Reactions: While specific examples using this compound complexes are not extensively documented, the fundamental structure is analogous to ligands used in other catalytic systems. The electronic tuning provided by the fluorine atom could be advantageous in controlling the reactivity of a metal center in reduction or cross-coupling cycles.
Table 1: Potential Catalytic Applications of this compound Metal Complexes
| Catalytic Reaction | Metal Center | Role of the Ligand | Potential Substrates |
|---|---|---|---|
| Alkene Oxidation | Co, Ni, Mn | Stabilizes metal in various oxidation states; modulates redox potential. | Styrene, Cyclohexene |
| Oxygen Transport | Co | Reversible binding of O₂; activation for subsequent reaction. | N/A (Oxygen Carrier) |
| C-C Coupling | Pd, Ni | Stabilizes the catalytic species; influences reductive elimination step. | Aryl halides, Boronic acids |
The development of chiral ligands for asymmetric catalysis is a major goal in synthetic chemistry. Salen ligands, which are structurally related to salicylaldoximes, are among the most successful "privileged ligands" in this field when derived from chiral diamines. Although specific research on chiral derivatives of this compound for asymmetric catalysis is not yet prominent, the foundational molecular structure is highly amenable to such modifications. By reacting 3-Fluoro-2-hydroxybenzaldehyde with a chiral hydroxylamine (B1172632) or by postsynthetic modification, it would be possible to create a chiral oxime ligand. Metal complexes of such a ligand could potentially be effective catalysts for enantioselective reactions.
Materials Science and Engineering Applications
The ability of this compound to act as a chelating ligand, combined with the potential for forming extended networks, makes it an attractive component for the design of new functional materials.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net They have garnered immense interest for applications in gas storage, separation, and heterogeneous catalysis due to their high surface area and tunable structures. nih.govresearchgate.net
The formation of MOFs relies on the coordination between metal centers and organic linkers. nih.gov Salicylaldehyde (B1680747) derivatives are viable candidates for creating such frameworks. This compound offers multiple coordination points—the phenolic oxygen, the oxime nitrogen, and the oxime oxygen—making it a versatile precursor for building one-, two-, or three-dimensional coordination polymers. The fluorine substituent can influence the framework's properties by modifying the electronic environment and potentially creating F···H or F···F interactions that can help direct the final structure. While MOFs are often synthesized solvothermally, solvent-free methods are also being developed. researchgate.net The stability of the resulting MOF, particularly in the presence of water, is a critical factor for practical applications. researchgate.net Iron-based MOFs are of particular interest for biomedical applications due to their low toxicity and interesting redox properties. nih.gov
The incorporation of this compound into materials can lead to a range of interesting physical properties.
Magnetic Materials: The magnetic properties of coordination complexes are highly dependent on the choice of metal ion and the geometry imposed by the ligand. Research on iron(III) complexes with other salicylaldoxime (B1680748) ligands has shown interesting magnetic behaviors. dergipark.org.tr Similarly, manganese(III) complexes with related Schiff-base ligands have been structurally characterized and their magnetic properties studied. researchgate.net By forming complexes with paramagnetic metal ions like Fe(III), Mn(III), or Cu(II), it is anticipated that materials derived from this compound could exhibit unique magnetic phenomena, such as single-molecule magnet behavior or magnetic ordering in extended structures.
Optoelectronic and Luminescent Materials: The parent aldehyde, 3-Fluoro-2-hydroxybenzaldehyde, is used in the synthesis of semiconducting materials, including acenes. ossila.com This indicates that the core aromatic structure possesses favorable electronic properties. The oxime derivative could be incorporated into larger conjugated systems or coordination complexes to develop new materials for optoelectronic applications, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The presence of the fluorinated aromatic ring and the oxime group could lead to materials with useful luminescent or fluorescent properties, with potential applications in chemical sensing.
The oxime functional group is a valuable tool in modern polymer chemistry due to its formation under mild conditions and its dynamic-covalent nature. rsc.org The reaction between a carbonyl group and an alkoxyamine to form an oxime ether is considered a "click" reaction, characterized by high yields and tolerance of various functional groups. rsc.org
This chemistry can be leveraged in several ways:
Step-Growth Polymerization: Polymers can be synthesized by reacting a monomer containing two oxime groups with a monomer containing two carbonyl groups, or vice-versa. rsc.org This approach allows for the creation of high molecular weight polymers under mild conditions. rsc.org
Polymer Functionalization: Pre-existing polymers containing aldehyde or ketone groups can be modified by reacting them with hydroxylamine derivatives. This compound could be used to functionalize polymer backbones, introducing both the fluorinated phenolic and oxime moieties for further complexation or property tuning.
Dynamic and Self-Healing Materials: The oxime linkage can be reversible under specific conditions, such as changes in pH or the presence of a competitive exchange agent. rsc.org This reversibility allows for the design of "smart" materials, such as self-healing hydrogels or reconfigurable polymer networks. rsc.org For example, macromolecular stars have been created using reversible oxime linkages to crosslink micelles, which can then be dissociated on demand. rsc.org
Analytical Chemistry Applications
The inherent chelating ability of the hydroxyl and oxime groups in this compound makes it a prime candidate for applications in analytical chemistry, especially for the detection and separation of metal ions. The presence of the fluorine atom can further modulate its electronic properties, enhancing selectivity and sensitivity.
This compound and its derivatives are promising candidates for the development of fluorescent probes for metal ion detection. The underlying principle often involves a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free state, the molecule might exhibit weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT) between the phenolic hydroxyl group and the oxime nitrogen, which provides a non-radiative decay pathway for the excited state. nih.govrsc.org
Upon chelation with a specific metal ion, this ESIPT process can be inhibited. nih.gov The binding of the metal ion restricts the intramolecular rotation and locks the molecule in a more rigid, planar conformation. This rigidity minimizes energy loss through non-radiative pathways and consequently leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of the target ion. researchgate.netresearchgate.net The selectivity of such probes is determined by the size, charge, and coordination preference of the metal ion, which dictates the stability of the resulting complex. For instance, salicylaldehyde-based Schiff base probes have demonstrated high selectivity for ions like Al³⁺. nih.govresearchgate.net The fluorine substituent in this compound can influence the acidity of the hydroxyl group and the electron density of the aromatic ring, potentially fine-tuning the probe's selectivity and photophysical properties. nih.gov
Table 1: Examples of Salicylaldehyde-Based Fluorescent Probes for Metal Ion Detection This table presents data for structurally similar compounds to illustrate the principle of chelation-enhanced fluorescence, as specific data for this compound is not readily available.
The structural features of this compound make it an effective ligand for the solvent extraction and separation of metal ions. Oximes, particularly hydroxyoximes, are well-established extractants in hydrometallurgy, for example, in the large-scale extraction of copper. mdpi.com The extraction process involves the formation of a neutral metal-ligand complex that is soluble in an organic solvent, allowing its transfer from an aqueous phase. researchgate.net
The efficiency and selectivity of extraction are governed by factors such as the pH of the aqueous phase, the stability of the formed complex, and the lipophilicity of the ligand. The acidic phenolic proton of the oxime is exchanged for a metal ion, forming a chelate. The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:
M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)
where HL represents the oxime extractant.
The substitution on the salicylaldehyde ring plays a crucial role in tuning the extractant's properties. Studies on 3-substituted-2-hydroxybenzaldehyde oximes have shown that the nature of the substituent can alter the ligand's acidity and its extractive strength by orders of magnitude. core.ac.uk For example, an electron-withdrawing group like bromine at the 3-position was found to create a stronger extractant. core.ac.uk By analogy, the highly electronegative fluorine atom in this compound is expected to increase the acidity of the phenolic hydroxyl group, potentially leading to efficient extraction at lower pH values compared to its non-fluorinated counterpart. This could be advantageous for selectively separating certain metals from acidic leach solutions. nih.gov
Table 2: Performance of Salicylaldoxime Derivatives in Metal Ion Extraction This table includes data for related oxime compounds to demonstrate their application in solvent extraction, as specific distribution ratios for this compound are not available.
Electrochemical sensors offer a simple, rapid, and cost-effective alternative for metal ion detection. nih.gov this compound can be utilized as a key component in the fabrication of such sensors. The general approach involves modifying the surface of an electrode (e.g., glassy carbon, gold) with the oxime, which acts as a selective recognition element. nih.govnih.gov
When the modified electrode is exposed to a solution containing the target metal ion, the oxime selectively binds the ion to the electrode surface through chelation. This binding event alters the electrochemical properties of the electrode interface, which can be measured using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS). researchgate.net The change in the electrochemical signal (e.g., peak current, potential shift, or charge transfer resistance) can be correlated to the concentration of the metal ion. nih.gov
The incorporation of a fluorine atom in the ligand can be advantageous. Fluorinated organic compounds often exhibit high electrochemical stability, which could lead to a more robust and durable sensor. researchgate.netbgu.ac.il Furthermore, the electronic effects of fluorine can influence the binding affinity and selectivity of the oxime towards different metal ions. For instance, ion-imprinted polymers (IIPs), which are synthetic receptors, can be combined with electrochemical sensors to achieve remarkable selectivity. researchgate.net this compound could serve as the functional monomer or chelating agent within an IIP matrix for the highly selective detection of a target metal ion.
Table 3: Examples of Organic Ligands Used in Electrochemical Metal Ion Sensors This table provides examples of other chelating agents to illustrate the principles of electrochemical sensing, as specific performance data for a this compound-based sensor is not available.
Future Research Directions and Unexplored Avenues for 3 Fluoro 2 Hydroxybenzaldehyde Oxime Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of oximes is a fundamental reaction in organic chemistry, yet there is always room for improvement in terms of efficiency, selectivity, and environmental impact. nih.govijprajournal.com For 3-Fluoro-2-hydroxybenzaldehyde oxime, future research could focus on developing new synthetic methodologies that offer advantages over classical condensation reactions.
Potential Research Directions:
Green Synthesis Approaches: Exploring solvent-free reaction conditions, such as mechanochemistry (grindstone chemistry), could offer a more environmentally friendly route to this compound. nih.govnih.gov The use of natural acids or biodegradable catalysts could also reduce the environmental footprint of the synthesis. ijprajournal.com
Catalyst-Free Methods: Investigating catalyst-free synthesis methods would simplify purification processes and reduce waste generation. numberanalytics.com
Flow Chemistry Synthesis: The application of continuous flow chemistry could enable better control over reaction parameters, leading to higher yields and purity, as well as facilitating safer and more scalable production.
| Synthetic Method | Potential Advantages for this compound | Key Research Focus |
| Mechanochemistry | Reduced solvent use, potentially faster reaction times, environmentally friendly. nih.govnih.gov | Optimization of grinding conditions and reactants. |
| Natural Acid Catalysis | Use of renewable and biodegradable catalysts. ijprajournal.com | Screening of various natural acids for efficiency. |
| Flow Chemistry | Precise control over temperature and reaction time, improved safety and scalability. | Development of a continuous flow reactor setup. |
Exploration of Unconventional Reactivity and Mechanistic Discoveries
The oxime functional group is known for its diverse reactivity, including cycloadditions and N-O bond fragmentation. nsf.govresearchgate.net The presence of a fluorine atom and a hydroxyl group on the aromatic ring of this compound could lead to unique and unexplored reactivity patterns.
Areas for Investigation:
Photocatalysis and Electrochemistry: The use of light or electricity to induce novel transformations of this compound could lead to the synthesis of new N-containing heterocycles and other valuable compounds. nsf.gov
Iminyl Radical Chemistry: Investigating the generation and reactivity of the corresponding iminyl radical could open up new avenues for C-H functionalization and the formation of complex molecular architectures. beilstein-journals.orgnih.gov
Cycloaddition Reactions: Exploring the participation of the oxime in various cycloaddition reactions could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity. nsf.gov
Expansion into Less Explored Coordination Chemistry Systems and Metal Centers
Salicylaldehyde (B1680747) oximes are well-known chelating ligands that form stable complexes with a variety of metal ions. tandfonline.comwikipedia.org The specific electronic and steric properties of this compound could allow for the synthesis of novel coordination complexes with unique properties.
Future Research in Coordination Chemistry:
Exploration of f-block Elements: Investigating the coordination of this compound with lanthanide and actinide metals could lead to new materials with interesting magnetic or luminescent properties.
Heterometallic Complexes: The synthesis of complexes containing two or more different metal centers could result in materials with synergistic catalytic or electronic properties.
Unconventional Coordination Geometries: The steric and electronic influence of the fluorine substituent might stabilize unusual coordination geometries around the metal center.
| Metal Center/System | Potential Properties of Complexes | Research Goal |
| Lanthanides (e.g., Eu, Tb) | Luminescence, single-molecule magnetism. | Development of new optical materials and molecular magnets. |
| Heterometallic (e.g., d-f block) | Enhanced catalytic activity, novel electronic properties. | Design of multifunctional materials. |
| p-block Metals (e.g., Sn, Bi) | Catalytic activity in organic synthesis, potential biological applications. | Exploration of main group metal-oxime chemistry. |
Rational Design and Synthesis of Advanced Functional Materials with Tailored Properties
The unique structural features of this compound make it a promising building block for the creation of advanced functional materials.
Potential Material Applications:
Covalent Adaptable Networks (CANs): The dynamic nature of the oxime linkage could be exploited in the development of self-healing polymers and recyclable materials. rsc.org
Sensors: The ability of the salicylaldoxime (B1680748) moiety to bind to metal ions could be harnessed to create selective colorimetric or fluorescent sensors for the detection of specific analytes. wikipedia.org
Liquid Crystals: The rigid structure of the molecule, combined with the polar functional groups, suggests that its derivatives could exhibit liquid crystalline behavior.
Deeper Understanding of Molecular Interactions in Biological Contexts
While the biological activity of this compound itself is not well-documented, related salicylaldehyde derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties. mdpi.combohrium.comresearchgate.net
Biological Research Avenues:
Enzyme Inhibition Studies: The compound could be screened against a panel of enzymes, such as kinases or proteases, to identify potential inhibitory activity. nih.gov
Antimicrobial and Antifungal Activity: Given the known antimicrobial properties of some oximes and salicylaldehyde derivatives, this compound should be evaluated for its efficacy against various pathogens. tandfonline.comnih.gov
Computational Docking Studies: Molecular modeling can be used to predict the binding of this compound to the active sites of biological targets, guiding experimental studies.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. nih.govrsc.org These approaches can be used to predict the properties and reactivity of molecules, accelerating the discovery of new compounds and materials.
AI and ML Applications:
Reaction Prediction: ML models can be trained to predict the outcome of reactions involving this compound, helping to identify optimal reaction conditions. stanford.edumorressier.com
Property Prediction: AI can be used to predict the physical, chemical, and biological properties of derivatives of this compound, allowing for the in silico screening of large virtual libraries of compounds.
De Novo Design: Generative AI models could be employed to design new molecules based on the this compound scaffold with desired properties for specific applications.
Concluding Remarks on the Academic Research Landscape of 3 Fluoro 2 Hydroxybenzaldehyde Oxime
Synthesis of Key Academic Findings and Contributions
The current body of academic research on 3-Fluoro-2-hydroxybenzaldehyde oxime is in its nascent stages. While the synthesis of its precursor, 3-Fluoro-2-hydroxybenzaldehyde, is well-documented, detailed studies on the oxime itself are scarce. The available literature primarily provides a foundation for its synthesis and suggests potential properties based on analogous compounds. The key contribution of existing research is the establishment of synthetic routes to the core molecular framework, which is a prerequisite for any further investigation into its properties and applications.
Significance of this compound in Contemporary Chemical Research
The significance of this compound lies in its potential to serve as a versatile building block in several areas of chemistry. The introduction of a fluorine atom into the salicylaldoxime (B1680748) scaffold is a strategic modification that can significantly alter the compound's reactivity, lipophilicity, and binding affinities. In an era where the fine-tuning of molecular properties is crucial for the development of advanced materials and pharmaceuticals, fluorinated organic compounds are of paramount importance. This positions this compound as a compound with high potential for contributing to advancements in coordination chemistry, analytical sciences, and materials science.
Outlook for Future Interdisciplinary Research and Applications
The future research landscape for this compound is rich with possibilities. A primary focus should be on the comprehensive characterization of the compound, including detailed spectroscopic analysis and the determination of its crystal structure. Following this, a systematic investigation of its coordination chemistry with a wide range of metal ions would be a logical next step. This could lead to the discovery of novel catalysts or functional materials.
Q & A
Q. What are the optimal synthetic methodologies for 3-fluoro-2-hydroxybenzaldehyde oxime, and how can reaction conditions be tuned for improved yield?
Methodological Answer : The synthesis typically involves reacting 3-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., methanol or ethanol) under mild alkaline conditions (pH 8–10). Key variables include:
- Solvent choice : Methanol enhances solubility of the aldehyde and hydroxylamine, facilitating faster reaction kinetics .
- Temperature : Room temperature (20–25°C) is sufficient to avoid side reactions, though slight heating (40–50°C) may improve yield in sluggish systems .
- Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion. Excess hydroxylamine minimizes unreacted aldehyde but may require purification .
Yield optimization (typically 70–85%) involves monitoring via TLC or HPLC to identify intermediates and byproducts.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming oxime formation. The aromatic protons appear as multiplets in δ 7.1–7.6 ppm, while the oxime proton (C=N-OH) resonates at δ 8.2–8.5 ppm . Fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected [M+H] at m/z 168.04 for CHFNO) .
- IR Spectroscopy : Stretching bands for C=N (1600–1650 cm) and O-H (3200–3400 cm) validate oxime functional groups .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photooxidation of the oxime group, which can form nitroso derivatives .
- Temperature : Stable at –20°C for >6 months; degradation occurs above 25°C, with a half-life of ~30 days at 40°C .
- Humidity : Hydrolysis of the oxime to the parent aldehyde is minimized in anhydrous environments (e.g., desiccators with silica gel) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure, as oximes can cause irritation .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks; airborne concentrations should remain below 0.1 mg/m³ .
- Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does fluorine substitution influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer : The electronegative fluorine atom at the 3-position withdraws electron density via inductive effects, polarizing the C=N bond and enhancing susceptibility to nucleophilic attack. For example:
- Oxime Acetylation : Reactivity with acetic anhydride increases 2-fold compared to non-fluorinated analogs, yielding acetylated oximes at 60°C in 90% yield .
- Metal Coordination : Fluorine stabilizes Co(II)-salen complexes by 15–20 kJ/mol, as shown in DFT studies, improving catalytic activity in oxygen-binding assays .
Q. What experimental designs are appropriate for evaluating the anticancer potential of cobalt complexes derived from this oxime?
Methodological Answer :
- In Vitro Assays : Test Co(II)-oxime complexes (10–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values <50 µM indicate promising activity .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .
- Control Experiments : Compare with non-fluorinated analogs to isolate fluorine’s contribution to bioactivity .
Q. How can computational modeling predict the regioselectivity of oxime derivatization reactions?
Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. For example, the activation barrier for oximation is 15 kcal/mol lower at the ortho position due to fluorine’s steric and electronic effects .
- Molecular Dynamics : Simulate solvation effects in methanol to identify optimal reaction pathways for synthesizing bicyclic heterocycles .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated oximes?
Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like cell line specificity (e.g., IC of 50 µM in HeLa vs. 120 µM in HepG2) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to ensure accurate EC determination and exclude outliers .
- Batch Variability : Characterize purity via HPLC (>95%) and confirm stereochemistry (E/Z ratios) via NOESY .
Q. How does the oxime’s fluorine atom modulate enzyme inhibition kinetics?
Methodological Answer : Fluorine lowers the pKa of the oxime group by ~1 unit (from 10.2 to 9.3), enhancing nucleophilicity and improving binding to enzymatic active sites. For DAHP synthase (DAHPS):
Q. What advanced techniques characterize the compound’s interaction with cellular membranes?
Methodological Answer :
- Fluorescence Anisotropy : Use DPH probes to measure membrane fluidity changes induced by oxime incorporation .
- Langmuir Trough Studies : Quantify lipid monolayer compression isotherms to assess oxime-induced membrane expansion .
- MD Simulations : Model partitioning coefficients (logP) to predict bioavailability; fluorinated oximes show logP = 1.8 vs. 2.5 for non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
